molecular formula C9H7FN4 B2995383 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- CAS No. 19015-63-5

1,2,4-Triazole, 4-(4-fluorobenzylidenamino)-

Cat. No.: B2995383
CAS No.: 19015-63-5
M. Wt: 190.181
InChI Key: KSAZKJYZXLBFPA-WLRTZDKTSA-N
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Description

1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- is a compound belonging to the class of 1,2,4-triazoles, which are known for their versatile chemical properties and significant biological activities. The incorporation of a fluorobenzylidenamino group enhances its potential for various applications in medicinal chemistry, agrochemicals, and materials science .

Mechanism of Action

Target of Action

The primary target of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Triazole compounds are known to interact with their targets by serving as a hydrogen bond acceptor and donor at the active site of a receptor . This interaction can lead to changes in the receptor’s function, potentially altering cellular processes.

Biochemical Pathways

Some triazole compounds are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, by blocking the p450-dependent enzyme (cyp 51) . This can disrupt the integrity of the cell membrane and inhibit fungal growth.

Pharmacokinetics

1,2,4-triazole derivatives are generally known for their low toxicity and good pharmacokinetic and pharmacodynamic profiles . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and its bioavailability.

Biochemical Analysis

Biochemical Properties

The 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)-, has been reported to interact with various enzymes, proteins, and other biomolecules . It is known to operate as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . The compound’s unique structure allows it to be involved in various biochemical reactions .

Cellular Effects

The effects of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- on cells are diverse. It has been reported to exhibit a broad spectrum of therapeutically interesting activities such as antimicrobial, antioxidant, anti-inflammatory, anticancer, and anticonvulsant activities . These activities suggest that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The dosage effects of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- in animal models are yet to be thoroughly investigated. It is known that the effects of triazole derivatives can vary with different dosages

Metabolic Pathways

Triazoles are known to be involved in various metabolic processes, but the specific enzymes or cofactors that this compound interacts with are yet to be identified .

Preparation Methods

The synthesis of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- typically involves the reaction of 4-amino-1,2,4-triazole with 4-fluorobenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, which facilitates the formation of the Schiff base . The general reaction scheme is as follows:

4-amino-1,2,4-triazole+4-fluorobenzaldehydeAcOH1,2,4-Triazole, 4-(4-fluorobenzylidenamino)-\text{4-amino-1,2,4-triazole} + \text{4-fluorobenzaldehyde} \xrightarrow{\text{AcOH}} \text{1,2,4-Triazole, 4-(4-fluorobenzylidenamino)-} 4-amino-1,2,4-triazole+4-fluorobenzaldehydeAcOH​1,2,4-Triazole, 4-(4-fluorobenzylidenamino)-

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4/c10-9-3-1-8(2-4-9)5-13-14-6-11-12-7-14/h1-7H/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAZKJYZXLBFPA-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C=NN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19015-63-5
Record name 4-(4-FLUOROBENZYLIDENEAMINO)-4H-1,2,4-TRIAZOLE
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